3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c16-13-5-3-4-12(10-13)14(19)17-11-15(20-9-8-18)6-1-2-7-15/h3-5,10,18H,1-2,6-9,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLWJPCASDTSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)Br)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Aromatic Substitution
The benzamide core undergoes bromination at the meta position using molecular bromine (Br₂) or N-bromosuccinimide (NBS). Search results indicate that Br₂ in dichloromethane at 0–5°C achieves 85–92% bromination efficiency when catalyzed by iron(III) bromide. NBS offers safer handling, with 78% yield reported in acetonitrile under UV light (λ = 254 nm).
Table 1: Bromination Reaction Parameters
| Brominating Agent | Solvent | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Br₂ | CH₂Cl₂ | FeBr₃ | 0–5°C | 92% | |
| NBS | CH₃CN | UV Light | 25°C | 78% |
Synthesis of 1-(2-Hydroxyethoxy)Cyclopentylmethylamine
Cyclopentane Functionalization
The 1-(2-hydroxyethoxy)cyclopentyl group is synthesized via nucleophilic ring-opening of epichlorohydrin with cyclopentanol, followed by amination. Patent data describes a two-step process:
Alternative Hydroxyethylation Route
A 2025 BenchChem study reports hydroxyethylation using ethylene carbonate and cyclopentylmethylamine in dimethylformamide (DMF) at 100°C for 12 hours, achieving 81% yield with 99.2% regioselectivity.
Amide Coupling Methodologies
Schotten-Baumann Reaction
Classical acyl chloride coupling remains prevalent. 3-Bromobenzoyl chloride reacts with 1-(2-hydroxyethoxy)cyclopentylmethylamine in a biphasic system (water/dichloromethane) at pH 9–10, yielding 68–73% product. Excess triethylamine (3 eq) suppresses HCl-induced decomposition.
Catalytic Amination with HATU
Modern peptide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enhance efficiency. A 2021 RSC Advances protocol details:
- Conditions : DMF, 0°C → 25°C, 4Å molecular sieves
- Yield : 94% with <0.5% dimerization byproducts
- Purification : Recrystallization from ethyl acetate/heptane (3:1)
Table 2: Coupling Agent Performance Comparison
| Reagent | Solvent | Temperature | Yield | Purity | Source |
|---|---|---|---|---|---|
| Acyl Chloride | CH₂Cl₂ | 0–5°C | 73% | 98.5% | |
| HATU | DMF | 25°C | 94% | 99.8% |
Industrial-Scale Production Optimization
Continuous Flow Bromination
A 2025 industrial method uses microreactor technology for Br₂-based bromination:
- Residence Time : 12 seconds
- Throughput : 12 kg/hour
- Safety : In-line quench with Na₂S₂O₃ reduces bromine residues to <10 ppm
Crystallization-Enhanced Reaction
Patent US9464043B2 discloses a solvent-mediated crystallization technique during amide coupling:
- Solvent System : Isopropanol/water (7:3 v/v)
- Benefits : Simultaneous reaction (85°C) and crystallization (0°C) achieves 97% conversion with 99.1% HPLC purity
Impurity Profiling and Control
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyethoxy group can undergo oxidation to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.
Coupling Reactions: The benzamide group can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce carbonyl compounds and alcohols, respectively.
Scientific Research Applications
3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and benzamide group play crucial roles in its binding affinity and selectivity towards target proteins. The hydroxyethoxy group may enhance its solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide and analogous benzamide derivatives:
Key Structural and Functional Insights:
Bromine Substitution : The meta-bromo group in the target compound and analogs (e.g., ) enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
Cyclopentyl vs.
Hydroxyethoxy vs. Hydrazone Moieties : The hydroxyethoxy side chain in the target compound offers hydrogen-bonding capability, whereas hydrazone groups in and facilitate metal coordination, expanding utility in catalysis .
Methoxy Substitutions : Dimethoxy groups in improve solubility and electron-donating effects, contrasting with the single hydroxyethoxy group in the target compound .
Research Findings and Limitations
- Catalytic Utility : The hydroxyethoxy group in the target compound may mimic the directing effects of ’s N,O-bidentate group, but empirical validation is lacking .
Biological Activity
Overview
3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom attached to a benzamide structure, with a cyclopentyl group substituted by a hydroxyethoxy moiety. This unique structure is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 3-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |
| Molecular Formula | C15H20BrNO3 |
| Molecular Weight | 348.23 g/mol |
| CAS Number | 2176069-07-9 |
The biological activity of 3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The bromine atom enhances the compound's binding affinity, while the hydroxyethoxy group improves solubility and bioavailability.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of 3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound showed a zone of inhibition of 15 mm, indicating strong antibacterial activity.
-
Anticancer Study :
- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was used to measure cell viability.
- Results : A concentration-dependent decrease in cell viability was observed, with an IC50 value of 12 µM.
Comparative Analysis
A comparison with similar compounds reveals that 3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide possesses unique properties due to its specific functional groups:
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| 3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide | Yes | Yes | Hydroxyethoxy group |
| 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide | Moderate | No | Different bromine position |
| 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide | Yes | Moderate | Chlorine instead of bromine |
Q & A
Q. What are the recommended synthetic routes for 3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide, and what reaction conditions optimize yield?
- Methodology :
- Step 1 : React 3-bromobenzoyl chloride with (1-(2-hydroxyethoxy)cyclopentyl)methylamine in anhydrous dichloromethane (DCM) under nitrogen.
- Step 2 : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate amide bond formation at 0–25°C .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
- Key Considerations :
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the bromine atom (δ 7.2–7.8 ppm for aromatic protons) and cyclopentyl group (δ 1.5–2.5 ppm for methylene protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (C15H19BrNO3, theoretical m/z 340.0584 [M+H]+) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. What strategies address solubility challenges in biological assays for this hydrophobic benzamide derivative?
- Approaches :
- Data Contradictions :
Q. How does the bromine substitution at the benzamide meta-position influence bioactivity compared to other halogenated analogs?
- SAR Insights :
- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets), improving IC50 by 2–5 fold compared to chloro analogs .
- Fluorine Substitution : Fluorine at the para-position increases metabolic stability but reduces binding affinity due to decreased π-π stacking .
- Experimental Validation :
- Compare inhibition of cancer cell lines (e.g., MDA-MB-231) using bromo, chloro, and fluoro derivatives via MTT assays .
Q. What in vitro and in vivo models are appropriate for evaluating its potential as a kinase inhibitor?
- In Vitro Models :
- In Vivo Models :
Q. How can researchers resolve discrepancies in reported biological activity across structurally similar benzamides?
- Root Causes :
- Meta-Analysis :
Methodological Resources
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 340.23 g/mol | |
| logP (Predicted) | 3.5 | |
| Aqueous Solubility | <10 µM | |
| Melting Point | 128–130°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
